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Myelin proteolipid protein (178-191) - 172228-98-7

Myelin proteolipid protein (178-191)

Catalog Number: EVT-1181258
CAS Number: 172228-98-7
Molecular Formula: C70H106N18O22S
Molecular Weight: 1583.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Myelin proteolipid protein is predominantly found in oligodendrocytes, which are the myelinating cells in the central nervous system. It constitutes over 50% of the total protein in myelin and plays a vital role in its structure and function . The gene encoding this protein is located on the X chromosome and is known for its hydrophobic nature, consisting of 276 amino acids . The specific fragment 178-191 represents a portion of this protein that may be involved in specific interactions or functions within the myelin sheath.

Synthesis Analysis

The synthesis of myelin proteolipid protein occurs during development, with peak levels observed at specific stages. In mice, for instance, the synthesis peaks several days after other myelin proteins, indicating a developmentally asynchronous pattern . The synthesis can be studied using various methods, including in vitro translation systems where rat brain homogenates are incubated to produce labeled proteins . Parameters such as incubation time, temperature, and substrate concentration are crucial for optimizing yield and activity.

Molecular Structure Analysis

The molecular structure of myelin proteolipid protein is characterized by its four transmembrane domains, which contribute to its hydrophobic properties. Structural studies utilizing techniques like small-angle X-ray scattering and electron cryomicroscopy have demonstrated that the protein forms dimers in membrane-mimicking environments . The fragment 178-191 likely contributes to the stability and interaction of these dimers within lipid bilayers.

Chemical Reactions Analysis

Myelin proteolipid protein participates in several biochemical interactions and reactions within the cell. It interacts with various lipids, particularly cholesterol and sphingomyelin, which are critical for maintaining membrane integrity and function . The presence of this protein influences lipid organization within membranes, facilitating the formation of specialized lipid rafts essential for myelination processes.

Mechanism of Action

The mechanism of action of myelin proteolipid protein involves its role in membrane assembly and stabilization. It facilitates the stacking of lipid bilayers to form compact myelin sheaths around axons. Studies have shown that mutations or overexpression of this protein can lead to dysmyelinating diseases, such as Pelizaeus-Merzbacher disease, by disrupting normal membrane formation and function . The specific fragment 178-191 may play a role in these processes by influencing protein-protein interactions or lipid binding.

Physical and Chemical Properties Analysis

Myelin proteolipid protein is highly hydrophobic due to its amino acid composition, with approximately 50% hydrophobic residues. This property allows it to integrate seamlessly into lipid bilayers . The molecular weight of the full-length protein is approximately 57 kDa when analyzed under reducing conditions, while specific fragments may exhibit different weights depending on their sequence and structure .

Applications

Research on myelin proteolipid protein has significant implications in neuroscience and medicine. Understanding its structure and function can aid in developing therapies for demyelinating diseases. Additionally, insights into its synthesis and interactions with lipids can inform strategies for promoting remyelination after injury or disease. The study of specific fragments like 178-191 may also reveal novel therapeutic targets or biomarkers for neurological disorders associated with myelin dysfunction.

Structural and Biophysical Characterization of PLP (178-191)

Primary Sequence Analysis and Post-Translational Modifications

The peptide encompassing residues 178-191 of myelin proteolipid protein (PLP) constitutes a defined linear sequence within the large extracellular loop (loop 3) of the full-length protein. This region exhibits significant conservation across mammalian species, indicative of its critical structural and functional role. The primary amino acid sequence for the human PLP (178-191) is VYVTTTTGIFQYVR, characterized by a mixture of hydrophobic (Val¹⁷⁸, Val¹⁸⁰, Ile¹⁸⁸, Phe¹⁸⁹, Val¹⁹¹) and hydrophilic/polar (Tyr¹⁷⁹, Thr¹⁸¹-Thr¹⁸⁴, Gly¹⁸⁵, Gln¹⁹⁰, Arg¹⁹²) residues [5]. This amphipathic nature is crucial for its interactions within the myelin membrane environment.

Unlike the full-length PLP molecule, which undergoes extensive post-translational modification including palmitoylation at multiple cysteine residues (predominantly Cys⁵, Cys⁶, Cys⁹, Cys¹⁰⁸, Cys¹³⁸, and Cys¹⁴⁰), the isolated PLP (178-191) peptide lacks cysteine residues and therefore does not undergo S-acylation [6]. Mass-spectrometric analysis of native full-length PLP reveals molecular masses consistent with the presence of six covalently bound fatty acid chains (predominantly palmitate), contributing to its molecular weight of ~31.6 kDa, compared to its calculated unmodified apoprotein mass of ~29.9 kDa [6]. While the 178-191 peptide itself is not acylated, its structural presentation within the intact PLP molecule is significantly influenced by the palmitoylation of the full protein, which anchors the large extracellular loops firmly within the lipid bilayer and modulates protein conformation.

Table 1: Key Features of PLP (178-191) Primary Structure

FeatureDescriptionFunctional Implication
Amino Acid SequenceVYVTTTTGIFQYVR (Human)Defines antigenic specificity and molecular interactions
Location in PLPLarge Extracellular Loop (Loop 3, residues ~178-219)Accessible to solvent and immune surveillance
Cysteine ResiduesAbsentNo direct palmitoylation site; conformation dependent on full PLP folding and acylation
Hydrophobic ResiduesV¹⁷⁸, V¹⁸⁰, I¹⁸⁸, F¹⁸⁹, V¹⁹¹Potential membrane-proximal interactions or hydrophobic core stabilization
Hydrophilic ResiduesY¹⁷⁹, T¹⁸¹-T¹⁸⁴, G¹⁸⁵, Q¹⁹⁰, R¹⁹²Solvent exposure; potential sites for H-bonding or antigenic recognition
Net Charge (pH 7)Neutral (Presence of C-terminal Arg balances uncharged polar/hydrophobic res.)Influences solubility and electrostatic interactions

Membrane Topology and Orientation in Oligodendrocytes

Within the intact myelin proteolipid protein, the 178-191 peptide resides in the third large extracellular loop connecting transmembrane domains 3 and 4. PLP is a tetraspan membrane protein, traversing the oligodendrocyte membrane four times, with both the N- and C-termini located within the cytoplasm [5]. This topology positions loop 3 (containing residues 178-191) and the other extracellular loops (loop 1: residues 42-60; loop 2: residues 102-148) directly exposed to the extracellular space within the compact myelin sheath, specifically within the intraperiod line where extracellular membrane surfaces from opposing layers closely appose.

The orientation of loop 3, and consequently the 178-191 epitope, is critical for its biological functions, including potential roles in membrane adhesion and molecular interactions within the extracellular compartment of myelin. Biophysical studies, particularly using electron spin resonance (ESR) spectroscopy on spin-labeled lipids interacting with PLP in reconstituted membranes, demonstrate that the extracellular loops significantly influence the dynamics and organization of the surrounding lipid bilayer [8]. The positioning of the 178-191 region on the external face of the membrane makes it a prominent target for autoimmune recognition, as antibodies or T-cells can access this epitope without needing to traverse cellular membranes [2] [3]. Furthermore, monoclonal antibodies specific for PLP (178-191) bind to the surface of live oligodendrocytes and neuronal precursor cells, confirming the extracellular exposure of this domain in situ [3].

Comparative Structural Modeling with Other Proteolipid Protein Isoforms (e.g., DM-20)

The PLP gene gives rise to several splice isoforms, the most prominent being full-length PLP and the alternatively spliced DM-20 isoform. DM-20 lacks residues 116-150 of the full PLP sequence due to splicing out of exon 3B. This deletion occurs within the intracellular loop between transmembrane domains 2 and 3 and a small part of the second extracellular loop (loop 2). Crucially, the 178-191 epitope resides within exon 7 and is therefore present in both PLP and DM-20 isoforms [5] [9].

Structurally, the absence of the 35 residues in DM-20 does not directly alter the sequence of the 178-191 region itself. However, the deletion may induce long-range conformational effects or alter the relative positioning of the extracellular loops. DM-20 is the phylogenetically ancestral form and is expressed earlier in development than full-length PLP. Evolutionary analyses indicate that PLP evolved rapidly after its emergence in early vertebrates, with positive selection potentially acting on its extracellular loop domains [9]. While the 178-191 sequence is conserved between PLP and DM-20, the context of the surrounding loops differs.

Functionally, both PLP and DM-20 can incorporate into myelin membranes, but PLP appears more critical for long-term myelin stability. The shared presence of the 178-191 region in both isoforms suggests this epitope may play a fundamental role common to both proteins, potentially related to basic membrane organization or interactions. Autoimmune responses targeting PLP (178-191) would be expected to react with both PLP and DM-20 expressing cells, as demonstrated by T-cell responses and antibody binding studies [2] [3].

Table 2: Comparison of PLP and DM-20 Isoforms Relevant to the 178-191 Region

FeatureFull-Length PLPDM-20 IsoformImpact on 178-191 Epitope
Residues1-276Lacks residues 116-150178-191 sequence identical in both
Molecular Weight~31.6 kDa (Palmitoylated) [6]~27.2 kDa (Palmitoylated) [6]Size difference due to distant deletion, not 178-191
Tissue ExpressionMature CNS myelinEarlier in development; CNS & PNSEpitope accessible in both developmental contexts
Exon Containing 178-191Exon 7Exon 7Epitope structurally retained in DM-20
Key Structural DifferenceContains residues 116-150 (Part of cytoplasmic loop & ECL2)Lacks residues 116-150Potential indirect effect on ECL3 (178-191) conformation
AutoantigenicityEncephalitogenic determinant (e.g., 178-191)Shares encephalitogenic determinants (e.g., 178-191)Epitope functional in both isoforms [2]

Hydrophobic Domains and Lipid Interaction Dynamics

Although the 178-191 sequence itself is amphipathic, it is embedded within the larger, highly hydrophobic PLP molecule. The intact PLP is characterized by extreme hydrophobicity, insolubility in aqueous buffers without detergents, and solubility in organic solvents, earning it the classification as a proteolipid [5] [7]. This hydrophobicity primarily stems from its four transmembrane domains (rich in aliphatic residues like Val, Leu, Ile, Ala) and its extensive post-translational acylation.

The interaction between PLP (and by extension its constituent domains like 178-191 presented in the extracellular loop) and the surrounding lipids is dynamic and crucial for myelin stability. ESR spectroscopy studies using spin-labeled lipids (e.g., stearic acid and phosphatidylcholine derivatives) in reconstituted complexes of PLP with dimyristoyl phosphatidylcholine (DMPC) reveal distinct lipid-protein interface dynamics [8]:

  • Phase Dependency: In the gel phase (e.g., 4°C), ESR spectra show two distinct lipid populations: a fluid component (bulk lipid) and a motionally restricted component (protein-associated lipid). No exchange occurs between these populations on the saturation transfer ESR timescale (microseconds to milliseconds).
  • Fluid Phase Exchange: In the fluid phase (e.g., 30°C), saturation transfer ESR detects rapid exchange between the free and protein-associated lipid populations. Analysis suggests this exchange is diffusion-controlled, with estimated off-rates varying significantly depending on the lipid species: ~1 x 10⁶ s⁻¹ for spin-labeled stearic acid vs. ~9 x 10⁶ s⁻¹ for spin-labeled phosphatidylcholine at 30°C [8]. This indicates the strength and dynamics of lipid binding depend on the lipid headgroup and tail structure.
  • Selectivity: Different lipid species exhibit varying degrees of selectivity for interaction with PLP, influencing the fraction of motionally restricted lipid observed.

These dynamics are governed by the hydrophobic transmembrane domains anchoring the protein and the palmitoyl chains covalently attached to PLP intercalating into the lipid bilayer. While the 178-191 loop is extracellular, its structural presentation and stability are inherently linked to the anchoring transmembrane domains (TM3 and TM4) and the lipid interactions occurring at the protein-lipid interface surrounding these domains. Hydrophobic interactions involving residues like Val¹⁷⁸, Val¹⁸⁰, Ile¹⁸⁸, Phe¹⁸⁹, and Val¹⁹¹ within the peptide may also contribute to stabilizing its conformation relative to the membrane surface. The lipid-PLP interaction creates a specialized microenvironment essential for the structural integrity and function of compact myelin, and perturbations can affect epitope presentation.

Biophysical Techniques for Myelin Proteolipid Protein (178-191) Analysis

The hydrophobic nature and membrane-embedded context of the intact PLP molecule present significant challenges for high-resolution structural studies. While the isolated PLP (178-191) peptide is more soluble and amenable to some techniques, understanding its true biological conformation requires techniques capable of handling membrane proteins or reconstituted systems. Key biophysical methods applied include:

  • Mass Spectrometry (MS): Matrix-assisted laser desorption ionization-time of flight-mass spectrometry (MALDI-TOF-MS) and electrospray ionization-mass spectrometry (ESI-MS) have been pivotal in characterizing the molecular mass and post-translational modifications of full-length PLP and its fragments. MALDI-TOF-MS analysis of PLP purified from CNS tissue confirmed a molecular mass of ~31.6 kDa, consistent with the presence of six palmitate chains, compared to the calculated apoprotein mass of ~29.9 kDa. ESI-MS analysis of deacylated PLP yielded a mass matching the predicted apoprotein, confirming palmitoylation as the major modification [6]. This technique also identified smaller proteolipid fragments (~12-18 kDa) derived from PLP/DM-20 proteolysis, although fragments specifically containing the 178-191 region were not detailed. MS is crucial for verifying synthetic peptides and characterizing modifications.
  • Electron Spin Resonance (ESR) Spectroscopy: Saturation transfer ESR and continuous wave saturation ESR are powerful techniques for probing the dynamics and exchange rates of lipids at the lipid-protein interface in membrane-reconstituted systems, as described in detail in Section 1.4. By using spin-labeled lipids, these methods quantify the fraction of lipid motionally restricted by protein interaction and measure the kinetics of lipid exchange on and off the protein surface in the nanosecond to millisecond timescale [8]. This provides indirect information about the protein surface topology and hydrophobicity. While not directly imaging the 178-191 loop, the dynamics of lipids near its base (transmembrane domains) are highly relevant.
  • Immunoaffinity Techniques: Monoclonal antibodies specific for PLP (178-191) (e.g., clone P7.6A5, IgG1κ) [3] are indispensable tools for isolating PLP or its fragments containing this epitope from complex mixtures. Immunoprecipitation followed by mass spectrometry (IP-MS) using such antibodies has revealed unexpected multispecificity, where anti-PLP (178-191) mAbs also bind neuronal surface molecules like M6a/b glycoproteins, integrins, Eph receptors, NCAM-1, and protocadherins [3]. This suggests potential structural mimicry or shared conformational epitopes between PLP (178-191) and regions of these neuronal proteins.
  • Limitations and Gaps: High-resolution techniques like X-ray crystallography and solution NMR face significant hurdles with the full-length, hydrophobic PLP molecule. Crystallization of multi-pass transmembrane proteins is notoriously difficult, and PLP's aggregation tendency exacerbates this. Solution NMR requires solubility and relatively small size, limiting its application to isolated peptides or domains. While the isolated PLP (178-191) peptide could be studied by NMR, its conformation in aqueous solution may differ significantly from its native conformation presented within the folded PLP extracellular loop embedded in the myelin membrane. Solid-state NMR and cryo-electron microscopy (cryo-EM) offer potential future avenues for probing the structure of PLP, including the conformation of its extracellular loops like 178-191, within a more native lipid environment.

Properties

CAS Number

172228-98-7

Product Name

Myelin proteolipid protein (178-191)

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid

Molecular Formula

C70H106N18O22S

Molecular Weight

1583.8 g/mol

InChI

InChI=1S/C70H106N18O22S/c1-7-33(2)53(65(104)76-34(3)57(96)80-46(26-38-16-9-8-10-17-38)69(108)88-25-15-21-50(88)64(103)82-47(30-89)61(100)78-44(70(109)110)20-13-14-24-71)84-62(101)48(31-90)81-59(98)43(22-23-51(73)94)77-63(102)49(32-111)83-67(106)55(36(5)92)87-68(107)56(37(6)93)86-60(99)45(27-39-29-75-42-19-12-11-18-40(39)42)79-66(105)54(35(4)91)85-58(97)41(72)28-52(74)95/h8-12,16-19,29,33-37,41,43-50,53-56,75,89-93,111H,7,13-15,20-28,30-32,71-72H2,1-6H3,(H2,73,94)(H2,74,95)(H,76,104)(H,77,102)(H,78,100)(H,79,105)(H,80,96)(H,81,98)(H,82,103)(H,83,106)(H,84,101)(H,85,97)(H,86,99)(H,87,107)(H,109,110)/t33-,34-,35+,36+,37+,41-,43-,44-,45-,46-,47-,48-,49-,50-,53-,54-,55-,56-/m0/s1

InChI Key

HDNQVKZQJFISEX-XDGGPGCASA-N

SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)N

Synonyms

myelin proteolipid protein (178-191)
PLP 178-91
proteolipid protein 178-191

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)N

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